molecular formula C14H9FN2O3 B8155123 2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid

2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid

Cat. No.: B8155123
M. Wt: 272.23 g/mol
InChI Key: ILYGHAYAXMQOQQ-UHFFFAOYSA-N
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Description

2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid is a chemical compound that features a cyanopyridine moiety linked to a fluorophenyl group via an ether bond, with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid typically involves the following steps:

    Formation of the Cyanopyridine Intermediate: The cyanopyridine moiety can be synthesized by reacting 2-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF).

    Etherification: The cyanopyridine intermediate is then reacted with 3-fluorophenol in the presence of a base such as potassium carbonate to form the ether linkage.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The cyanopyridine moiety is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The acetic acid group may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((3-Cyanopyridin-2-yl)thio)-3-fluorophenyl)acetic acid: Similar structure but with a thioether linkage instead of an ether linkage.

    2-(4-((3-Cyanopyridin-2-yl)amino)-3-fluorophenyl)acetic acid: Similar structure but with an amino linkage instead of an ether linkage.

Uniqueness

2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid is unique due to its specific ether linkage, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(3-cyanopyridin-2-yl)oxy-3-fluorophenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3/c15-11-6-9(7-13(18)19)3-4-12(11)20-14-10(8-16)2-1-5-17-14/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYGHAYAXMQOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)CC(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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